molecular formula C15H11BrFNO3 B3608028 2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene

2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene

Cat. No. B3608028
M. Wt: 352.15 g/mol
InChI Key: IQUZWEOYQZOZOD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene, also known as BFNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This results in the disruption of microtubule assembly and cell division, ultimately leading to cell death. In MOFs, this compound acts as a linker between metal ions, forming a porous structure that can be used for gas storage or drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines in vitro. In animal studies, this compound has been shown to inhibit tumor growth and metastasis. However, the toxicity of this compound in vivo is still unclear and requires further investigation.

Advantages and Limitations for Lab Experiments

2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, the cytotoxicity of this compound may pose a safety risk to researchers working with the compound.

Future Directions

There are several potential future directions for research on 2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. First, further investigation into the toxicity of this compound in vivo is needed to determine its safety for use in humans. Second, the development of new synthetic methods for this compound could improve its availability and reduce its cost. Third, the application of this compound in organic electronics and material science could be further explored to develop new materials with improved properties. Finally, the use of this compound as a building block for the synthesis of MOFs could be expanded to explore new applications in drug delivery and catalysis.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its ability to inhibit tubulin polymerization and its use as a building block for MOFs make it a promising compound for further research. However, its toxicity and cost may limit its use in certain applications, and further investigation is needed to fully understand its potential.

Scientific Research Applications

2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In organic electronics, this compound has been used as a dopant in organic semiconductors to improve their electrical properties.

properties

IUPAC Name

2-bromo-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-14-9-11(6-7-18(19)20)4-5-15(14)21-10-12-2-1-3-13(17)8-12/h1-9H,10H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUZWEOYQZOZOD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
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2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
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2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
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